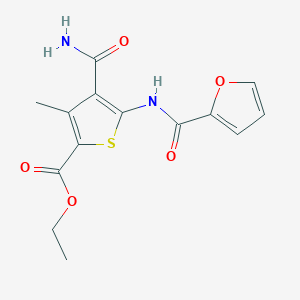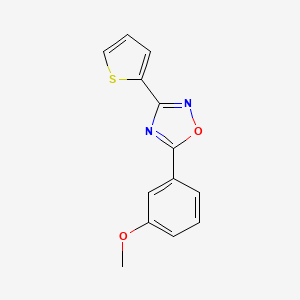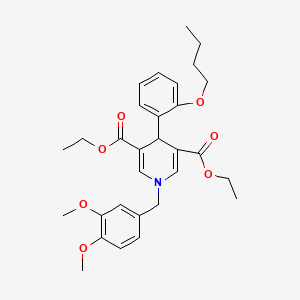![molecular formula C16H23ClN2O2S B5543810 (4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543810.png)
(4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemical compounds characterized by a complex structure incorporating elements like thiophene and pyrazine. These compounds often demonstrate interesting chemical and physical properties due to their unique molecular architectures.
Synthesis Analysis
Synthesis of related compounds typically involves multi-component reactions (MCRs) in aqueous media, offering advantages like mild reaction conditions, high yields, and compliance with green chemistry protocols (Khazaei et al., 2015).
Molecular Structure Analysis
Compounds with similar molecular structures often exhibit envelope conformations in certain rings, and planar configurations in others. For example, fused thiophene and pyran rings can create unique spatial arrangements, influencing their chemical behavior (Shen et al., 2010).
Applications De Recherche Scientifique
Synthesis and Characterization
- The compound was used in the synthesis of diverse heterocyclic compounds. A study by Khazaei et al. (2015) describes the use of a similar compound in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives, highlighting its utility in organic synthesis and potential applications in pharmaceuticals (Khazaei et al., 2015).
Biological Evaluation
- Aggarwal et al. (2020) reported on the biological evaluation of similar pyrazole derivatives, particularly their analgesic properties in animal models. This illustrates the potential biomedical applications of such compounds in pain management (Aggarwal et al., 2020).
- A study by Hassan et al. (2014) evaluated the cytotoxicity of pyrazole derivatives against Ehrlich Ascites Carcinoma cells, indicating the relevance of these compounds in cancer research (Hassan et al., 2014).
Antimicrobial Activity
- El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on pyrazole derivatives, demonstrating the compound's potential in developing new antimicrobial agents (El‐Emary et al., 2002).
Monoamine Oxidase Inhibitory Activity
- Ahmad et al. (2019) synthesized and evaluated a series of similar compounds for their inhibitory activity against monoamine oxidase, an enzyme target in the treatment of neurological disorders (Ahmad et al., 2019).
Anti-HIV Evaluation
- Yan et al. (2006) synthesized a series of thiadiazine derivatives, including a compound structurally related to (4aS*,7aR*)-1-(4-chlorobenzyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide, and evaluated their anti-HIV replication activities, highlighting its potential use in antiviral research (Yan et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4aR,7aS)-4-[(4-chlorophenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2S/c1-2-7-18-8-9-19(10-13-3-5-14(17)6-4-13)16-12-22(20,21)11-15(16)18/h3-6,15-16H,2,7-12H2,1H3/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIFVBUJPNXTNZ-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(C2C1CS(=O)(=O)C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4aR,7aS)-4-[(4-chlorophenyl)methyl]-1-propyl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-1,4-oxazepan-6-ol](/img/structure/B5543728.png)

![[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetic acid](/img/structure/B5543733.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5543739.png)


![2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}-8-fluoroquinoline](/img/structure/B5543765.png)

![4-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5543789.png)

![2-[(3,5-dichlorobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5543806.png)
![3-(1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5543817.png)

![4-chloro-N'-[(2-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5543826.png)